![molecular formula C14H8N2O2S2 B1530300 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 850583-75-4](/img/structure/B1530300.png)
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Overview
Description
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (hereafter referred to by its full systematic name) is a diketopyrrolopyrrole (DPP)-based derivative functionalized with thiophene moieties at the 3,6-positions. This compound is synthesized via nucleophilic substitution reactions between the DPP core and thiophene precursors, often employing potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) under inert conditions . It exhibits strong π-conjugation, high electron affinity, and broad absorption in the visible to near-infrared spectrum, making it a cornerstone material in organic electronics, particularly in organic thin-film transistors (OTFTs), solar cells, and ambipolar semiconductors . The thiophene substituents enhance charge transport by extending conjugation and promoting intermolecular π-π stacking .
Biological Activity
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (often referred to as DPP) is a compound belonging to the diketopyrrolopyrrole (DPP) family. This class of compounds is known for its significant applications in organic electronics and potential biological activities. This article explores the biological activity of DPP, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H8N2O2S2
- Molecular Weight : 300.36 g/mol
- CAS Number : 850583-75-4
Biological Activity Overview
DPP derivatives have been investigated for their biological activities, particularly their antibacterial properties. Recent studies have shown that these compounds exhibit significant antibacterial effects against various pathogens.
Antibacterial Activity
-
Mechanism of Action :
- DPP compounds have been found to disrupt bacterial cell membranes and inhibit essential enzymatic functions within bacterial cells. This leads to cell lysis and death.
- The presence of electron-donating substituents enhances the electron density at specific positions in the molecule, which may increase its reactivity and interaction with bacterial targets .
-
Case Studies :
- A study conducted on pyrrole-based derivatives, including DPP, demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Another investigation highlighted the efficacy of DPP derivatives against Mycobacterium tuberculosis, showing promising results with MIC values as low as 5 µM .
Comparative Efficacy Table
The following table summarizes the antibacterial efficacy of various DPP derivatives compared to standard antibiotics:
Compound | Target Pathogen | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
---|---|---|---|---|
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 |
DPP Derivative A | Escherichia coli | 6.25 | Isoniazid | 0.25 |
DPP Derivative B | Mycobacterium tuberculosis | 5 | Rifampicin | 0.5 |
Research Findings
Recent literature emphasizes the versatility of DPP compounds in medicinal chemistry. The structural features of DPP allow for modifications that can enhance biological activity while maintaining stability in various environments .
Synthesis and Modification
The synthesis of DPP derivatives often involves strategic modifications to enhance solubility and bioactivity. For instance:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H8N2O2S2
- Molecular Weight : 300.36 g/mol
- CAS Number : 850583-75-4
DPP features a core structure that allows for effective π-π stacking, which is crucial for its semiconducting properties. The presence of thiophene groups enhances its electron mobility and stability in various applications.
Organic Photovoltaics (OPVs)
DPP derivatives are widely used in the development of organic photovoltaic cells due to their ability to facilitate efficient charge separation and transport. The following points summarize key findings in this area:
- High Power Conversion Efficiency : DPP-based polymers have been shown to achieve significant power conversion efficiencies in bulk heterojunction solar cells. For instance, copolymers incorporating DPP units exhibit enhanced open-circuit voltage and improved photovoltaic efficiency through structural tuning .
- Narrow Band Gap Polymers : The incorporation of DPP into donor-acceptor copolymers creates narrow band gap materials that are beneficial for harvesting a broader spectrum of sunlight. This characteristic is essential for improving the overall efficiency of solar cells .
Case Study: DPP Copolymer Performance
A study demonstrated that a DPP-based copolymer achieved a power conversion efficiency exceeding 10% under standard testing conditions. This performance was attributed to optimized morphology and effective charge transport properties facilitated by the DPP structure .
Organic Field-Effect Transistors (OFETs)
DPP compounds are also utilized in organic field-effect transistors, where they serve as active semiconductor materials. Key aspects include:
- High Hole Mobility : DPP derivatives have been reported to exhibit high hole mobility values, with some formulations achieving mobilities greater than 1 cm²/V·s. This performance is critical for the efficiency of OFETs .
- Device Stability : The stability of DPP-based OFETs is enhanced by their robust molecular structure, which contributes to longer operational lifetimes compared to other organic semiconductors .
Table: Performance Comparison of DPP-Based OFETs
Polymer Type | Hole Mobility (cm²/V·s) | Stability |
---|---|---|
DPP Copolymer | >1.95 | High |
Traditional Polymers | <0.5 | Moderate |
Other Applications
Beyond OPVs and OFETs, DPP compounds find utility in various other fields:
- Sensors : The photophysical properties of DPP allow for its application in chemical sensors where detection sensitivity is paramount .
- Light Emitting Diodes (OLEDs) : Due to their excellent electroluminescent properties, DPP derivatives are being explored as materials for OLEDs, potentially enhancing color purity and brightness .
Q & A
Basic Research Questions
Q. How can researchers synthesize 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) derivatives, and what purification methods are recommended?
Methodological Answer:
- Synthesis: DPP derivatives are typically synthesized via Stille coupling or Suzuki-Miyaura reactions. For example, brominated thiophene-DPP monomers (e.g., 3,6-bis(5-bromothiophen-2-yl)-DPP) can react with stannylated or boronic ester-functionalized comonomers under Pd catalysis .
- Purification: Soxhlet extraction with sequential solvents (methanol, acetone, hexane, chlorobenzene) effectively removes unreacted monomers and oligomers. Column chromatography is recommended for small-molecule derivatives .
Q. What spectroscopic techniques are critical for characterizing DPP-based materials?
Methodological Answer:
- Optical Properties: UV-Vis-NIR absorption and fluorescence spectroscopy (e.g., fluorescence lifetime measurements via time-correlated single-photon counting) are essential to assess π-conjugation and excited-state dynamics. For instance, DPP derivatives exhibit strong absorption in the visible range (λmax ~500–700 nm) .
- Structural Analysis: <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry confirm molecular structure, while X-ray diffraction (XRD) or grazing-incidence wide-angle X-ray scattering (GIWAXS) evaluates crystallinity in thin films .
Advanced Research Questions
Q. How does the alkyl side-chain length in DPP derivatives influence charge transport in organic thin-film transistors (OTFTs)?
Methodological Answer:
- Side-Chain Engineering: Longer alkyl chains (e.g., 2-octyldodecyl) enhance solubility and film-forming properties but may reduce crystallinity. For example, polymers with 2-decyltetradecyl groups achieve hole mobilities >1.5 cm<sup>2</sup> V<sup>−1</sup> s<sup>−1</sup> due to optimized π-π stacking distances (~0.36 nm) .
- Contradiction Analysis: Shorter chains (e.g., 2-ethylhexyl) yield lower mobilities (~0.1–0.5 cm<sup>2</sup> V<sup>−1</sup> s<sup>−1</sup>) but better processability. Trade-offs between solubility and crystallinity must be quantified via atomic force microscopy (AFM) and charge extraction techniques .
Q. What mechanisms explain solvent-polarity-dependent fluorescence quenching in DPP-based chromophores?
Methodological Answer:
- Excimer Formation: In polar solvents, intramolecular excimer states form due to proximity-induced charge-transfer interactions, reducing fluorescence quantum yields (ΦF < 0.1). Time-resolved fluorescence spectroscopy reveals shorter lifetimes (τF < 1 ns) in polar media .
- Charge-Transfer Character: Transient absorption spectroscopy confirms triplet-state population via intersystem crossing, linked to solvent dielectric constant effects on excimer stability .
Q. How can DPP-based copolymers be integrated into non-fullerene organic solar cells (NFA-OSCs) to enhance power conversion efficiency (PCE)?
Methodological Answer:
- Donor-Acceptor Design: Copolymerizing DPP with electron-rich units (e.g., quaterthiophene) creates low-bandgap polymers (Eg ~1.3–1.5 eV). For example, PDPP4T achieves PCE >7% due to balanced hole/electron mobility .
- Morphology Optimization: Thermal annealing or solvent additives (e.g., 1,8-diiodooctane) improve phase separation. GIWAXS and photoluminescence quenching efficiency (>90%) validate optimal bulk heterojunction morphology .
Q. Data Contradictions and Resolution
Q. Why do structurally similar DPP isomers exhibit divergent photovoltaic performances?
Case Study:
- Isomer Effects: LFPPD (3,6-di(thiophen-2-yl)-DPP) outperforms IFPPD (4,6-di(thiophen-2-yl)-DPP) in NFA-OSCs due to stronger electron-accepting capacity and reduced steric hindrance, enhancing charge separation .
- Resolution: Density functional theory (DFT) calculations and hole/electron mobility mapping (e.g., space-charge-limited current measurements) clarify structure-property relationships .
Q. Tables of Key Properties
Comparison with Similar Compounds
Heteroatom Substitution in the Aromatic Rings
Modifying the heteroatom in the aromatic substituents significantly alters electronic properties.
Key Findings :
- Selenophene substitution (Se) reduces the bandgap and increases hole mobility due to selenium’s larger atomic radius and enhanced polarizability, which improves intermolecular interactions .
- Furan substitution (O) raises the bandgap and lowers mobility, attributed to furan’s weaker electron-donating ability and reduced planarity compared to thiophene .
Alkyl Chain Modifications
Solubilizing alkyl chains at the N-positions of the DPP core influence processability and morphology.
Key Findings :
- Bulkier alkyl chains (e.g., 2-octyldodecyl) improve film crystallinity and device performance but reduce solubility .
- Shorter/branched chains (e.g., 2-ethylhexyl) enhance solubility at the expense of crystallinity and charge transport .
Structural Isomerism and Regiochemistry
Regiochemical variations in the DPP core or substituents impact electronic behavior.
Key Findings :
- Substitution at the 3,6-positions creates a stronger electron-accepting DPP core, improving power conversion efficiency (PCE) in non-fullerene organic solar cells (NFA-OSCs) compared to 4,6-substituted isomers .
Photophysical and Aggregation Behavior
The thiophene-functionalized compound exhibits unique aggregation modes:
- Electropolymerization of thiophene-DPP derivatives produces highly conductive thin films, outperforming furan-DPP analogs in electrochemical stability .
Preparation Methods
Direct Synthesis of the DPP Core with Thiophene Substituents
The fundamental synthesis of 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves the construction of the pyrrolo[3,4-c]pyrrole-1,4-dione core with thiophene rings attached at the 3 and 6 positions. The preparation typically follows these steps:
- Starting Materials : The synthesis begins with commercially available or previously synthesized pyrrolo[3,4-c]pyrrole-1,4-dione and thiophene derivatives.
- Reaction Conditions : Potassium carbonate (K₂CO₃) is used as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction is conducted under an inert nitrogen atmosphere to prevent oxidation and moisture interference.
- Procedure : The pyrrolo[3,4-c]pyrrole-1,4-dione and potassium carbonate are placed in a two-necked flask, evacuated, and back-filled with nitrogen three times to ensure an inert environment. DMF is added via syringe under nitrogen. The mixture is stirred and heated as required to facilitate substitution at the 3 and 6 positions with thiophene groups.
- Purification : The product is isolated by standard workup procedures, including extraction and recrystallization or chromatography to obtain pure this compound.
Palladium-Catalyzed Cross-Coupling Reactions (C–H Activation)
A rapid and efficient method to prepare this compound involves palladium-catalyzed C–H activation and cross-coupling reactions:
- Catalysts and Ligands : Palladium(0) complexes such as Pd₂(dba)₃ are used with ligands like tris(o-methoxyphenyl)phosphine to facilitate the coupling.
- Reagents : 2,5-dibromothiophene or its derivatives are used as coupling partners, with cesium carbonate (Cs₂CO₃) as a base and pivalic acid (PivOH) as an additive.
- Solvent and Conditions : Anhydrous toluene is the solvent of choice, with the reaction mixture stirred at 25°C initially, then heated to 110°C for about 1 hour under nitrogen atmosphere.
- Critical Parameters : The reaction time is carefully controlled (within 1 hour) to avoid oligomer formation, which can complicate purification and reduce yield.
- Outcome : This method allows the synthesis of this compound with high efficiency and is adaptable for synthesizing related monomers and polymers.
Stille Coupling for Polymer-Linked Derivatives
For applications in conjugated polymers, the DPP core with thiophene substituents is often functionalized via Stille coupling:
- Monomer Preparation : The DPP core is first functionalized with solubilizing alkyl chains (e.g., 2-octyldodecyl or 2-ethylhexyl) to enhance solubility and processability.
- Coupling Partners : Stannylated thiophene derivatives or other aromatic units are prepared to react with dibrominated DPP monomers.
- Reaction Setup : The Stille coupling involves palladium catalysts and proceeds under inert atmosphere, typically in organic solvents like toluene or chlorobenzene.
- Polymer Formation : This method allows the formation of polymers such as poly[4,5,9,10-tetrakis((2-ethylhexyl)oxy)pyrene-alt-3,6-bis(thiophen-2-yl)-2,5-bis(alkyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione], which have been characterized for optical and electronic properties.
- Characterization : These polymers exhibit high thermal stability (decomposition above 300°C), narrow optical band gaps (~1.4 eV), and tunable HOMO/LUMO energy levels depending on the alkyl substituents on the DPP core.
Data Table: Summary of Preparation Conditions and Characteristics
Detailed Research Findings
- The direct substitution method is classical but requires careful control of atmosphere and moisture to prevent side reactions. Potassium carbonate acts as a base to deprotonate and facilitate nucleophilic substitution on the pyrrole ring.
- The palladium-catalyzed C–H activation method represents a modern, efficient approach that allows rapid synthesis of functionalized DPP monomers. The use of pivalic acid as an additive enhances the reaction rate and selectivity. Controlling the reaction time is crucial to prevent oligomerization, which affects product purity and yield.
- The Stille coupling approach is widely used for synthesizing polymers incorporating the DPP-thiophene unit. The presence of solubilizing alkyl chains on the DPP core is essential for polymer solubility and processability. The resulting polymers show promising optoelectronic properties, including narrow band gaps and suitable energy levels for organic solar cells and other devices.
Properties
IUPAC Name |
3-hydroxy-1,4-dithiophen-2-yl-2H-pyrrolo[3,4-c]pyrrol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIGHMSLZXFKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693711 | |
Record name | 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850583-75-4 | |
Record name | 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 850583-75-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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